C-4 Hydroxypentyl Linker Prevents Isomerization
A critical quality attribute for cereblon ligands used in degrader synthesis is the absence of regioisomeric impurities that complicate conjugation and biological interpretation. The target compound bears the hydroxypentyl group exclusively at the C-4 position of the isoindoline ring. In contrast, the closely related commercial intermediate Thalidomide-5'-C5-OH (CAS 2411099-10-8) features the substitution at the glutarimide ring's 5'-position, creating a mixture of isomers during synthesis that reduces the yield of the desired single-isomer conjugate . Vendor datasheets confirm that the target compound is supplied at 98% purity with a single, well-defined regioisomer, whereas comparative products often exhibit lower isomeric purity due to concurrent substitution at other positions .
| Evidence Dimension | Regioisomeric purity |
|---|---|
| Target Compound Data | 98% pure, single C-4 regioisomer (CAS 2357113-35-8) |
| Comparator Or Baseline | Thalidomide-5'-C5-OH (CAS 2411099-10-8): purity not explicitly defined; potential for mixed substitution at 5'- and 4-positions |
| Quantified Difference | Minimal isomeric impurity risk vs. unquantified but inherent risk in comparator |
| Conditions | Vendor-certified purity assessment via HPLC (Leyan, MolCore datasheets) |
Why This Matters
For PROTAC synthesis, regioisomeric purity directly correlates with batch-to-batch reproducibility in linker attachment efficiency and the avoidance of confounding biological results from mixed isomers.
